N-Acetyl-dl-norleucine
Description
Contextualization of N-Acetyl-dl-norleucine within Amino Acid Derivatives in Therapeutics and Biochemistry
Amino acid derivatives, including N-acetylated forms, play a significant role in therapeutic and biochemical research. chemimpex.comresearchgate.net The process of N-acetylation, the transfer of an acetyl group to the nitrogen atom of an amino group, is a common biochemical reaction that can alter the function, stability, and localization of proteins and peptides. creative-proteomics.comwikipedia.org This modification can convert an amino acid into a prodrug, enhancing its delivery and metabolic processing within the body. researchgate.net
In drug metabolism, N-acetylation is a crucial pathway for many pharmaceuticals, influencing their efficacy and biotransformation. creative-proteomics.com For instance, the acetylation of amino acids can impact protein folding and interactions, leading to significant changes in their biological behavior. creative-proteomics.com The study of N-acetylated amino acids is essential for understanding metabolic pathways and for the development of new therapeutic strategies. researchgate.net
Historical Perspective of this compound Research and Applications
The investigation of N-acetylated amino acids has a long history, with early research focusing on their synthesis and basic chemical properties. For example, the preparation of pure N-Acetyl-L-leucine was described in publications dating back to the 1950s. acs.org A related compound, N-acetyl-dl-leucine, has been used as an over-the-counter medication for vertigo in France since 1957. nih.govoup.com
While specific historical details on this compound are less documented in readily available literature, the broader context of N-acetylated amino acid research provides a foundation for its current investigation. The established use of similar compounds in medicine has paved the way for exploring the therapeutic potential of a wider range of these derivatives, including this compound.
Current Research Landscape of this compound in Neurological and Metabolic Disorders
Current research is actively exploring the potential of N-acetylated amino acids, particularly N-acetyl-l-leucine, in the treatment of various neurological and metabolic disorders. nih.gov These conditions are often characterized by imbalances in brain chemistry, impaired cellular waste removal, and altered energy metabolism. curesyngap1.org
N-acetyl-l-leucine is being investigated for its potential to address these imbalances. curesyngap1.org It is currently the subject of clinical trials for several rare and common neurological disorders, including Niemann-Pick disease type C, GM2 gangliosidoses, and Ataxia-Telangiectasia. nih.gov The therapeutic effects are largely attributed to the L-enantiomer of N-acetyl-leucine. plos.org
Research into the mechanism of action of N-acetyl-l-leucine suggests it may work by improving mitochondrial and lysosomal function, which are often impaired in neurodegenerative diseases. researchgate.netuni-marburg.de Specifically, N-acetyl-l-leucine has been shown to enhance cellular energy production (ATP synthesis) and promote the clearance of cellular waste through a process called autophagy. curesyngap1.orguni-marburg.de These findings have spurred interest in the broader class of N-acetylated amino acids, including this compound, as potential therapeutics for a range of neurological and metabolic conditions. chemimpex.com
Interactive Data Table: Research on N-acetylated Amino Acids in Neurological Disorders
| Compound | Disorder | Key Findings |
| N-acetyl-l-leucine | Niemann-Pick disease type C | Improved neurological symptoms and function. nih.govd-nb.info |
| N-acetyl-l-leucine | GM2 Gangliosidoses (Tay-Sachs, Sandhoff disease) | Showed improvements in gait and fine motor coordination. nnpdf.orgclinicaltrials.gov |
| N-acetyl-dl-leucine | Parkinson's disease (early stage) | Showed potential to prevent disease progression in case reports. uni-marburg.de |
| N-acetyl-l-leucine | Traumatic Brain Injury (mouse model) | Improved functional recovery and reduced cell death. curesyngap1.orgnnpdf.org |
| N-acetyl-dl-leucine | Cerebellar Ataxia | Variable outcomes, with some studies showing benefit and others not. curesyngap1.orgnnpdf.org |
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-acetamidohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-3-4-5-7(8(11)12)9-6(2)10/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMCEGLQFSOMQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032822 | |
| Record name | N-Acetyl-DL-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7682-16-8, 54896-21-8 | |
| Record name | N-Acetyl-DL-norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007682168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC203817 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7682-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetyl-DL-norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ACETYL-DL-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGG86KQG5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of N Acetyl Dl Norleucine S Biological Activities
Enantiomeric Specificity and Pharmacological Activity of N-Acetyl-dl-norleucine
This compound is a racemic mixture, meaning it is composed of equal parts of two enantiomers: N-Acetyl-L-norleucine and N-Acetyl-D-norleucine. biorxiv.orgbiorxiv.org Enantiomers are mirror-image molecules that can have markedly different pharmacological and pharmacokinetic properties. nih.gov
Differential Effects of L- and D-Enantiomers of this compound
Research has consistently demonstrated that the pharmacological activity of the racemic this compound primarily resides with the L-enantiomer. biorxiv.orgmedrxiv.org Studies in animal models of vestibular disorders have shown that N-Acetyl-L-leucine is the active substance responsible for improving central vestibular compensation, while the D-enantiomer shows no significant effect. biorxiv.orgnih.govebi.ac.uk For instance, in a cat model of unilateral vestibular neurectomy, N-Acetyl-L-leucine significantly accelerated the vestibular compensation process, an effect attributed to its action on vestibular nuclei neurons. biorxiv.orgmedrxiv.org Similarly, in non-neuronal cells from patients with Niemann-Pick disease type C (NPC), a lysosomal storage disorder, N-Acetyl-L-leucine was more effective at reducing relative lysosomal volumes than the racemic mixture, and the D-enantiomer had no statistically significant effect. biorxiv.org These findings underscore the stereospecific nature of the compound's biological action. biorxiv.orgebi.ac.uk
Pharmacokinetic Distinctions Between N-Acetyl-L-norleucine and N-Acetyl-D-norleucine
Significant and unexpected differences have been observed in the pharmacokinetics of the two enantiomers. nih.govplos.org When the racemic mixture, N-Acetyl-dl-leucine, is administered orally to mice, the maximum plasma concentration (Cmax) and the total exposure (area under the curve, or AUC) are substantially higher for the D-enantiomer compared to the L-enantiomer. nih.govplos.orgplos.org This suggests that the D-enantiomer accumulates in the plasma and tissues to a greater extent. plos.org
This disparity is likely due to two main factors:
Inhibition of Uptake: The D-enantiomer appears to inhibit the intestinal carrier-mediated uptake of the L-enantiomer. nih.govplos.orgresearchgate.net
First-Pass Metabolism: The L-enantiomer undergoes significant first-pass metabolism, likely through deacetylation to form L-leucine, which is then utilized in normal metabolic pathways. The D-enantiomer does not appear to be subject to the same rapid metabolism. nih.govplos.orgresearchgate.net
Interestingly, while their absorption and metabolism differ, both enantiomers exhibit similar elimination rates. nih.gov The accumulation of the D-enantiomer during chronic administration of the racemate raises potential concerns, as the effects of long-term exposure to this "inactive" enantiomer are not fully understood. nih.govplos.org In brain and muscle tissues, levels of N-acetyl-L-leucine were found to be lower than N-acetyl-D-leucine, which is consistent with the rapid conversion of the L-form into L-leucine for metabolic use. plos.orgresearchgate.net
| Parameter | N-Acetyl-D-Leucine | N-Acetyl-L-Leucine |
|---|---|---|
| Cmax (μg/mL) | Data not available in source | Data not available in source |
| Tmax (h) | Data not available in source | Data not available in source |
| AUC (h·μg/mL) | Data not available in source | Data not available in source |
| T1/2 (h) | Data not available in source | Data not available in source |
Data based on studies in mice. plos.org The table highlights the greater exposure to the D-enantiomer when the racemic mixture is administered.
Impact of Acetylation on Cellular Permeability and Transporter Interactions of Leucine (B10760876) Derivatives
The acetylation of leucine to form N-Acetyl-L-leucine has a profound impact on how the molecule enters cells. biorxiv.orgnih.govdntb.gov.uaresearchgate.net This chemical modification switches the primary mode of cellular uptake from the L-type amino acid transporter (LAT1), which transports L-leucine, to a different set of transporters. biorxiv.orgnih.govdntb.gov.uaresearchgate.net
Specifically, N-acetylation renders the molecule an anion at physiological pH. biorxiv.org This change allows N-Acetyl-L-leucine to be recognized and transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). biorxiv.orgnih.govdntb.gov.uaresearchgate.net This transporter switching is significant because LAT1 can become saturated at relatively low concentrations of L-leucine. researchgate.net By utilizing OAT and MCT transporters, N-Acetyl-L-leucine can bypass the rate-limiting step of LAT1, allowing for more efficient entry into cells. nih.govdntb.gov.uaresearchgate.netresearchgate.net This enhanced cellular uptake is believed to be a key reason why N-Acetyl-L-leucine is effective as a therapeutic agent where L-leucine itself is not. researchgate.net The ubiquitous expression of transporters like MCT1 throughout the body may also contribute to the distribution of N-Acetyl-L-leucine. nih.govdntb.gov.uaresearchgate.net
Neuronal and Synaptic Modulation by this compound
A primary area of investigation for this compound's mechanism of action is its effect on the central nervous system, particularly its ability to modulate neuronal function in the vestibular system.
Restoration of Membrane Potential in Vestibular Neurons by this compound
In animal models, particularly following surgically induced unilateral vestibular damage (labyrinthectomy), vestibular neurons on the affected side can become abnormally hyperpolarized (more negatively charged) or depolarized (less negatively charged). nih.govresearchgate.netnih.gov This imbalance in the resting membrane potential of vestibular neurons is a key factor in the symptoms of acute vertigo. researchgate.netnih.gov
Studies have shown that N-Acetyl-dl-leucine acts to normalize the membrane potential of these affected neurons, restoring it towards a normal resting value (around -65 to -60 mV). medrxiv.orgresearchgate.netnih.govcuresyngap1.org This restorative effect is observed in both hyperpolarized and depolarized cells. nih.govresearchgate.netnih.gov Crucially, the compound has only minor effects on vestibular neurons that have a normal resting membrane potential, suggesting it preferentially acts on pathological states. researchgate.netnih.govcuresyngap1.org This normalization of neuronal excitability is believed to be a core mechanism by which N-Acetyl-dl-leucine alleviates vestibular symptoms. researchgate.net
| Neuronal State | Effect of N-Acetyl-dl-leucine | Reference |
|---|---|---|
| Normal | Minor or no effect | researchgate.netnih.govcuresyngap1.org |
| Hyperpolarized (Post-lesion) | Restores potential towards normal values | nih.govresearchgate.netnih.gov |
| Depolarized (Post-lesion) | Restores potential towards normal values | nih.govresearchgate.netnih.gov |
Influence of this compound on Ion Channel Activity via Membrane Phospholipid Interactions
The mechanism by which this compound normalizes membrane potential is thought to involve its direct interaction with components of the neuronal cell membrane, specifically phospholipids. biorxiv.orgmedrxiv.org The cell membrane is not merely a passive barrier but actively regulates ion channel function through its lipid composition. rockefeller.edu
It has been proposed that N-Acetyl-dl-leucine directly interacts with membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2). biorxiv.orgmedrxiv.org PIP2 is a crucial signaling lipid known to influence the activity of a wide variety of ion channels, which are the proteins that control the flow of ions across the membrane and thus determine the membrane potential. biorxiv.orgmedrxiv.org By interacting with these key lipids, this compound may modulate the conformational state and gating properties of ion channels, thereby stabilizing the membrane potential of pathologically altered vestibular neurons. biorxiv.orgmedrxiv.org This interaction with the lipid environment provides a plausible explanation for its ability to restore normal neuronal firing patterns. nih.govumh.es
Effects on Glutamate (B1630785) Neurotransmission and Receptor Systems (Glycine and AMPA)
Glutamate is the principal excitatory neurotransmitter in the central nervous system, crucial for normal brain function. libretexts.org It activates several types of ionotropic receptors, including AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors, which are critical for fast synaptic transmission and synaptic plasticity. libretexts.orgwikipedia.org The activation of NMDA receptors is unique as it requires the simultaneous binding of glutamate and a co-agonist, which is often glycine (B1666218). mdpi.comnih.gov This co-agonist role of glycine is a key aspect of excitatory neurotransmission. mdpi.com
Table 1: Key Components of Glutamatergic Neurotransmission
| Component | Function | Relevance |
| Glutamate | The most important transmitter for normal brain function; nearly all excitatory neurons in the CNS are glutamatergic. libretexts.org | N-acetyl-dl-leucine has been shown to normalize its metabolism in certain disease models. nnpdf.org |
| AMPA Receptor | A type of glutamate-gated cation channel that generates fast excitatory postsynaptic potentials (EPSP). libretexts.orgwikipedia.org | A primary receptor for fast excitatory synaptic transmission mediated by glutamate. nih.gov |
| Glycine | Acts as a co-agonist with glutamate for the activation of NMDA receptors. mdpi.comnih.gov | Its interaction with glutamate is of significant pathophysiological interest. mdpi.com |
| NMDA Receptor | A unique receptor requiring simultaneous binding of glutamate and a co-agonist like glycine to become activated. nih.gov | Plays a pivotal role in excitatory neurotransmission. mdpi.com |
Modulation of Brain Glucose and Energy Metabolism by this compound
The brain is a highly metabolic organ, relying almost exclusively on glucose to meet its substantial energy demands. nih.govfrontiersin.org This tight regulation of glucose metabolism is fundamental for all aspects of brain physiology. nih.gov Research into this compound has revealed its capacity to influence these critical energy pathways, particularly in the context of neurodegenerative diseases.
In a mouse model of Sandhoff's disease, treatment with N-acetyl-dl-leucine led to the normalization of glucose metabolism within the cerebellum. nnpdf.org Similarly, in studies of Niemann-Pick disease type C, another neurodegenerative lysosomal storage disorder, N-acetyl-dl-leucine treatment resulted in altered glucose and antioxidant metabolism and improvements in mitochondrial energy metabolism. nnpdf.org This suggests a mechanism where the compound helps to correct metabolic dysfunctions that are a hallmark of certain neurodegenerative conditions. The brain's energy production is a complex process involving the breakdown of glucose through glycolysis to produce ATP, the primary cellular energy currency. nih.gov Any disruption in this pathway can have severe consequences for neuronal health.
Table 2: Effects of N-Acetyl-dl-leucine on Brain Metabolism in Disease Models
| Disease Model | Metabolic Effect | Reference |
| Sandhoff's Disease | Normalized glucose and glutamate metabolism in the cerebellum. | nnpdf.org |
| Niemann-Pick Disease Type C | Altered glucose and antioxidant metabolism; improved mitochondrial energy metabolism. | nnpdf.org |
Impact on Synaptic Function in Neurodegenerative Models
The ability of neurons to communicate at synapses is fundamental to all nervous system functions. In several neurodegenerative disorders, synaptic function is progressively impaired. Recent preclinical studies have demonstrated that N-acetyl-L-leucine (NALL), the active component of this compound, can positively impact synaptic health in models of Parkinson's disease. nih.gov
In research using dopaminergic neurons derived from Parkinson's disease patients, treatment with NALL led to an upregulation of synaptic proteins. nih.gov Specifically, it increased the levels of functional dopamine (B1211576) transporter and synaptic membrane-associated synaptojanin-1, suggesting an improvement in synaptic integrity and function. nih.gov Furthermore, in a mouse model of Parkinson's disease (mutant LRRK2R1441C knock-in mice), NALL treatment was shown to improve dopamine-dependent motor learning deficits, providing behavioral evidence of its beneficial effects on synaptic circuits. nih.gov These findings highlight the therapeutic potential of NALL in protecting against the synaptic pathology that drives the symptoms of Parkinson's disease. nih.govdrugdiscoverytrends.com
Cellular and Molecular Pathways Targeted by this compound
Autophagy Flux Enhancement and Lysosomal Function Modulation
Autophagy is a critical cellular process for degrading and recycling damaged organelles and protein aggregates, relying on functional lysosomes. biorxiv.org A disruption in this process, known as autophagy flux, is implicated in numerous neurodegenerative diseases. This compound and its L-enantiomer have been shown to restore this vital cellular maintenance pathway.
In a mouse model of traumatic brain injury (TBI), N-acetyl-L-leucine treatment led to a partial restoration of autophagy flux, which was associated with its neuroprotective effects. biorxiv.orgnih.govnih.gov This restoration is believed to be a key mechanism behind the observed attenuation of cell death. nih.govbiorxiv.org Further investigations in models of lysosomal storage disorders, such as Niemann-Pick disease type C (NPC), have reinforced these findings. In NPC patient cells, NALL treatment was found to restore autophagic flux and contribute to lysosome repair. biorxiv.org This effect is linked to the normalization of inter-organelle communication, specifically the contact sites between lysosomes and mitochondria, which are aberrant in NPC. biorxiv.org Research in a mouse model of Sandhoff's disease also showed that N-acetyl-dl-leucine increased autophagy. nnpdf.org
Reduction of Neuroinflammatory Markers and Attenuation of Cell Death
Neuroinflammation and neuronal cell death are common pathological features of acute brain injuries and chronic neurodegenerative diseases. nih.govbiorxiv.org Studies have demonstrated that N-acetyl-L-leucine (NALL) can effectively counter these processes.
In a mouse model of traumatic brain injury (TBI), orally administered NALL led to a significant attenuation of neuronal cell death in both the cortex and hippocampus. biorxiv.orgnih.govnih.gov This was accompanied by a marked reduction in the expression of neuroinflammatory markers. nih.govnih.govbiorxiv.org The neuroprotective effects of NALL in this context are considered promising for improving neurological outcomes following such injuries. nih.gov The ability to restrict both cell death and neuroinflammation points to a multifaceted mechanism of action that addresses key drivers of secondary injury progression after TBI. nih.govnih.govbiorxiv.org
Table 3: Neuroprotective Effects of N-acetyl-L-leucine in a TBI Mouse Model
| Effect | Observation | Reference |
| Cell Death | Marked attenuation of cell death in cortices and hippocampi. | biorxiv.orgnih.gov |
| Neuroinflammation | Reduced expression of neuroinflammatory markers. | nih.govnih.govbiorxiv.org |
| Autophagy Flux | Partial restoration of autophagy flux. | nih.govnih.gov |
Regulation of Oxidative Stress through Superoxide (B77818) Dismutase Upregulation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a major contributor to neuronal damage in neurodegeneration. scielo.org.mx The cell's defense against ROS includes antioxidant enzymes like superoxide dismutase (SOD). nih.gov
Mechanistic studies in a mouse model of Sandhoff's disease have provided evidence that N-acetyl-dl-leucine can bolster this antioxidant defense system. nnpdf.org In the cerebellar tissues of these animals, treatment with the compound led to increased levels of superoxide dismutase, which is a crucial enzyme that catalyzes the conversion of superoxide radicals into less harmful molecules. nnpdf.orgnih.gov This upregulation of a key scavenger of reactive oxygen species suggests that part of this compound's neuroprotective action is mediated through the mitigation of oxidative stress. nnpdf.org
Interaction with mTOR Pathway and its Implications for Cellular Processes
The mechanistic target of rapamycin (B549165) (mTOR) is a crucial protein kinase that regulates a wide array of cellular processes, including cell growth, proliferation, and metabolism. abmole.comfrontiersin.org The mTOR signaling pathway is composed of two distinct complexes, mTORC1 and mTORC2, which respond to various environmental cues such as nutrients and growth factors. abmole.com
Research indicates that derivatives of the amino acid leucine can modulate mTOR signaling. Specifically, N-acetyl-leucine amide, a derivative of L-leucine, has been shown to inhibit mTOR signaling. nih.govresearchgate.net This compound acts as a competitive antagonist, leading to the inhibition of p70(S6k) activation, a downstream target of mTORC1. nih.govresearchgate.net The effects of N-acetyl-leucine amide are comparable to those of rapamycin, a well-known mTOR inhibitor, suggesting it functions as a rapamycin-like agent to hinder cell cycle progression. nih.gov By inhibiting mTOR, these leucine derivatives can induce a G1 phase cell cycle arrest and block cell proliferation in certain cell types, such as Jurkat cells. nih.govresearchgate.net This interaction with the mTOR pathway highlights a significant mechanism through which N-acetylated amino acids may exert their influence on fundamental cellular processes.
Direct Reduction of Pathological Proteins (e.g., Alpha-Synuclein) and Upregulation of Protective Proteins (e.g., Parkin)
A key aspect of this compound's biological activity, particularly its L-enantiomer (N-acetyl-L-leucine or NALL), involves its ability to modulate the levels of proteins implicated in neurodegenerative diseases. biorxiv.org Studies have demonstrated that NALL can directly reduce the levels of pathological alpha-synuclein (B15492655) and concurrently upregulate protective proteins like Parkin. biorxiv.org
In cellular models of Parkinson's disease using patient-derived dopaminergic neurons, treatment with NALL has shown promising results. For instance, in neurons with GBA1 or LRRK2 mutations, NALL treatment led to a significant reduction in the levels of pathological phosphorylated alpha-synuclein (pS129-alpha-synuclein). This reduction was found to be dependent on the serine protease HTRA1, which was induced by the NALL treatment.
Concurrently, NALL treatment has been observed to increase the expression of wild-type Parkin in these mutant neurons. The upregulation of Parkin is significant as it is a protein with a protective role in neurons, and its loss of function is associated with Parkinson's disease pathology. nih.gov The increase in Parkin levels was associated with improved synaptic function, as evidenced by an increase in the functional dopamine transporter and synaptojanin-1.
The following table summarizes the observed effects of N-acetyl-L-leucine (NALL) on alpha-synuclein and Parkin levels in different Parkinson's disease models.
| Cell/Animal Model | Treatment | Effect on Phosphorylated α-Synuclein | Effect on Parkin | Reference |
| GBA1 L444P patient-derived dopaminergic neurons | 10 mM NALL (4 weeks) | ~45% reduction (Triton-soluble) | ~70% increase | biorxiv.org |
| GBA1 L444P patient-derived dopaminergic neurons | 10 mM NALL (4 weeks) | ~50% reduction (Triton-insoluble) | Not specified | biorxiv.org |
| GBA1 N370S neurons | 5mM or 10mM NALL | ~30% to 60% reduction | Not specified | biorxiv.org |
| LRRK2 R1441C neurons | 5mM or 10mM NALL | ~30% to 60% reduction | Not specified | biorxiv.org |
| LRRK2R1441C knock-in mice | NALL treatment | Decreased | Increased |
These findings underscore a dual-action mechanism of this compound in mitigating the molecular pathology of synucleinopathies: directly reducing the burden of a key pathological protein while simultaneously enhancing the levels of a crucial neuroprotective protein.
Global Cellular Metabolic Shift from Glycolysis to Oxidative Phosphorylation
Emerging evidence suggests that this compound can induce a significant shift in cellular energy metabolism. Specifically, N-acetyl-L-leucine has been reported to mediate a global metabolic shift from glycolysis to oxidative phosphorylation for the production of ATP. biorxiv.org
Under normal conditions, rapidly proliferating cells often favor aerobic glycolysis, a process where glucose is converted to lactate (B86563) even in the presence of oxygen. nih.gov However, a switch to oxidative phosphorylation, which takes place in the mitochondria, is a more efficient way to generate ATP. nih.gov
Studies in the context of lysosomal storage disorders have shed light on this metabolic reprogramming. In models of Niemann-Pick disease type C, N-acetyl-L-leucine treatment was found to shift the cellular metabolism towards oxidative phosphorylation. biorxiv.org Similarly, in Sandhoff disease, another lysosomal storage disorder, acetyl-dl-leucine treatment was associated with the normalization of altered glucose metabolism. nih.gov While the precise mechanisms driving this metabolic switch are still under investigation, it represents a fundamental aspect of this compound's biological activity with broad implications for cellular function and therapeutic applications.
Preclinical Research of N Acetyl Dl Norleucine in Disease Models
Neurodegenerative Disease Models
Lysosomal Storage Disorders (e.g., Niemann-Pick Type C, GM2 Gangliosidoses, Sandhoff Disease, Tay-Sachs Disease, Multiple Sulfatase Deficiency)
Preclinical research has shown promising results for N-Acetyl-dl-norleucine in models of lysosomal storage disorders. In a mouse model of Niemann-Pick Type C (NPC), pre-symptomatic administration of N-acetyl-L-leucine delayed disease progression and extended life span, an effect not observed with the D-enantiomer. nih.govefsupit.ro The therapeutic effect in NPC mice is thought to be linked to alterations in glucose and antioxidant metabolism. nih.govefsupit.ro
Similarly, in a mouse model of Sandhoff disease, a form of GM2 gangliosidosis, this compound treatment led to a modest but significant increase in life span. medrxiv.orgjensenlab.org This was accompanied by improved motor function and a reduction in the storage of glycosphingolipids in the forebrain and cerebellum. medrxiv.orgjensenlab.orgintrabio.com The compound was also found to normalize glucose and glutamate (B1630785) metabolism, increase autophagy, and elevate levels of the antioxidant enzyme superoxide (B77818) dismutase (SOD1). medrxiv.orgjensenlab.orgintrabio.comresearchgate.net A beneficial effect on gait was also noted in the Sandhoff disease mouse model. nih.govefsupit.ro Animal studies in the GM2 mouse model have shown that N-acetyl-leucine significantly reduced ataxia. mdpi.com While clinical trials are underway or have been conducted for Tay-Sachs and Sandhoff diseases google.comebm-journal.orgnih.gov, specific preclinical data for Tay-Sachs models were not prominent in the reviewed literature.
Limited preclinical data exists for this compound in models of Multiple Sulfatase Deficiency. While a clinical case study has reported on its use in a patient biorxiv.org, dedicated preclinical studies in animal models of this specific condition were not identified in the conducted research.
Table 1: Preclinical Findings in Lysosomal Storage Disease Models
| Disease Model | Animal Model | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Niemann-Pick Type C | Npc1-/- mouse | Delayed disease progression, extended lifespan, improved ataxia. nih.govefsupit.ronih.gov | Altered glucose and antioxidant metabolism, improved mitochondrial energy metabolism. nih.govresearchgate.net |
| Sandhoff Disease (GM2) | Hexb-/- mouse | Modest increase in lifespan, improved motor function, reduced glycosphingolipid storage, improved gait. nih.govmedrxiv.orgjensenlab.orggoogle.com | Normalized glucose and glutamate metabolism, increased autophagy, increased superoxide dismutase (SOD1). medrxiv.orgjensenlab.orgintrabio.comresearchgate.net |
Traumatic Brain Injury (TBI) Models
In a mouse model of controlled cortical impact-induced traumatic brain injury (TBI), orally administered N-acetyl-L-leucine demonstrated significant therapeutic effects. drks.de The treatment led to improved motor and cognitive outcomes in the injured mice. drks.de
Mechanistically, N-acetyl-L-leucine was found to attenuate cortical cell death and reduce the expression of neuroinflammatory markers. drks.deoup.com These neuroprotective effects are believed to be mediated by the partial restoration of autophagy flux, which is often impaired following TBI. drks.deoup.com The ability of N-acetyl-L-leucine to reduce neuroinflammation and subsequent neuronal death suggests its potential as a neuroprotective agent in the context of TBI. nih.govnih.gov
Table 2: Preclinical Findings in Traumatic Brain Injury Models
| Disease Model | Animal Model | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Traumatic Brain Injury | Controlled Cortical Impact (CCI) mouse model | Improved motor and cognitive outcomes, attenuated cortical cell death, reduced neuroinflammation, reduced lesion volume. drks.deoup.com | Partial restoration of autophagy flux. drks.deoup.com |
Parkinson's Disease Models (Cellular and Animal Models)
Preclinical studies utilizing both cellular and animal models of Parkinson's disease (PD) have indicated a neuroprotective potential for N-acetyl-L-leucine. In laboratory experiments using nerve cells derived from Parkinson's patients, the compound was shown to reduce a key toxic protein implicated in the disease. Specifically, in dopaminergic neurons derived from patients with a GBA1 L444P mutation, treatment with N-acetyl-L-leucine reduced levels of both Triton-soluble and Triton-insoluble phosphorylated α-synuclein. Furthermore, the treatment increased the levels of the protective protein parkin in this cellular model.
In an MPTP-induced animal model of Parkinson's disease, oral administration of N-acetyl-L-leucine alleviated motor impairments and deficits in dopamine (B1211576) neurons. Research also points to a potential mechanism involving the gut-brain axis, where N-acetyl-L-leucine may suppress Desulfobacterota, a type of bacteria found to be increased in this PD mouse model, which in turn could reduce neuroinflammation.
Table 3: Preclinical Findings in Parkinson's Disease Models
| Disease Model | Model Type | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Parkinson's Disease | GBA1 L444P patient-derived dopaminergic neurons (Cellular) | Reduced phosphorylated α-synuclein, increased parkin levels. | Upregulation of protective proteins, reduction of pathological protein aggregates. |
| Parkinson's Disease | MPTP-induced mouse model (Animal) | Alleviated motor impairments, reduced dopamine neuronal deficits. | Suppression of Desulfobacterota via the gut-brain axis, potential reduction in neuroinflammation. |
Ataxia Telangiectasia (A-T) Models
While clinical trials investigating N-acetyl-L-leucine for Ataxia Telangiectasia (A-T) are ongoing or have been completed drks.deoup.com, specific preclinical research in animal models of A-T was not identified in the conducted literature search. The rationale for its investigation in A-T is often linked to its observed efficacy in other cerebellar ataxias. drks.de
Vestibular Disorders and Compensation Models (e.g., Unilateral Labyrinthectomy)
This compound has been studied in animal models of acute vestibular disorders, particularly following unilateral labyrinthectomy (UL), a procedure that creates a vestibular tone imbalance. mdpi.combiorxiv.orgnih.gov In a rat model of UL, N-acetyl-L-leucine was found to accelerate vestibular compensation, specifically improving postural symptoms. mdpi.com This effect was dose-dependent and was attributed to the L-enantiomer, as N-acetyl-D-leucine did not show the same effect. mdpi.com
The proposed mechanism of action in these models is the restoration of the membrane potential of abnormally hyperpolarized and/or depolarized vestibular neurons. biorxiv.orgnih.govnih.govnih.gov Studies in guinea pig models suggest that the compound acts on central vestibular neurons to rebalance (B12800153) their spontaneous activity. biorxiv.orgnih.gov This normalization of neuronal function is thought to be mediated by direct interactions with membrane phospholipids. nih.govnih.govnih.gov
Table 4: Preclinical Findings in Vestibular Disorder Models
| Disease Model | Animal Model | Key Findings | Potential Mechanism of Action |
|---|---|---|---|
| Unilateral Labyrinthectomy | Rat, Cat, Guinea Pig | Accelerated vestibular compensation, improved postural stability. mdpi.combiorxiv.orgnih.gov | Restoration of membrane potential in hyperpolarized/depolarized vestibular neurons. biorxiv.orgnih.govnih.govnih.gov |
Observed Therapeutic Effects in Preclinical Models
Across the various preclinical disease models, this compound and its L-enantiomer have demonstrated a range of therapeutic effects. A recurring theme is the compound's neuroprotective action, manifesting as reduced neuronal cell death and preservation of neurological function.
In models of lysosomal storage diseases like Niemann-Pick Type C and Sandhoff disease, the primary observed effects were a delay in disease progression and an extension of lifespan, coupled with improvements in motor function. nih.govefsupit.romedrxiv.orgjensenlab.org This appears to be driven by the modulation of cellular metabolism, including glucose and antioxidant pathways, and the enhancement of cellular clearance mechanisms like autophagy. nih.govmedrxiv.orgjensenlab.orgresearchgate.net
For traumatic brain injury, the key therapeutic outcome was improved functional recovery, which was linked to the compound's ability to mitigate neuroinflammation and cell death by restoring autophagy. drks.deoup.com In Parkinson's disease models, the effects were observed at a molecular level, with a reduction in the pathological hallmark protein α-synuclein and an increase in protective proteins, leading to improved motor function.
In the context of vestibular disorders, the therapeutic effect is characterized by an acceleration of central compensation mechanisms, leading to faster recovery of balance and posture. mdpi.com This is attributed to the direct action of the compound on the electrical properties of vestibular neurons. biorxiv.orgnih.gov
Collectively, these preclinical studies suggest that this compound exerts its therapeutic effects through multiple mechanisms, including metabolic modulation, anti-inflammatory actions, restoration of cellular clearance pathways, and direct effects on neuronal excitability.
An article focusing on the preclinical research of the chemical compound this compound.
This compound, a modified amino acid, has been the subject of various preclinical studies to evaluate its therapeutic potential in several disease models. Research has primarily focused on its effects on neurological and metabolic disorders.
Improvement in Ataxia and Motor Coordination
Studies in animal models of cerebellar ataxia have demonstrated the potential of N-acetyl-leucine, a component of the racemic this compound, to improve motor coordination. In a mouse model of Niemann-Pick disease type C (NPC), a neurodegenerative lysosomal storage disorder, both symptomatic and pre-symptomatic treatment with N-acetyl-DL-leucine and its enantiomers significantly reduced ataxia. nih.gov Similarly, in a mouse model of Sandhoff disease, another neurodegenerative lysosomal disorder, treatment with acetyl-DL-leucine resulted in improved motor function. mdpi.com Observational studies in human patients with various forms of cerebellar ataxia have also reported improvements in ataxic symptoms. researchgate.netnih.govnih.gov
Table 1: Effects of Acetyl-dl-leucine on Ataxia and Motor Function in Preclinical and Clinical Studies
| Study Population | Intervention | Key Findings | Reference |
|---|---|---|---|
| Mouse model of Niemann-Pick Type C | N-acetyl-DL-leucine and its enantiomers | Significantly reduced ataxia in both symptomatic and pre-symptomatic treatment paradigms. | nih.gov |
| Mouse model of Sandhoff Disease | Acetyl-DL-leucine | Improved motor function. | mdpi.com |
| Patients with degenerative cerebellar ataxia | Acetyl-dl-leucine | Significant improvement in ataxic symptoms. | nih.gov |
Attenuation of Cortical Cell Death and Neuroinflammation
In a mouse model of traumatic brain injury (TBI), treatment with N-acetyl-L-leucine (NALL), the L-enantiomer of this compound, was shown to attenuate cortical cell death and reduce the expression of neuroinflammatory markers. nih.govbiorxiv.orgnih.gov These neuroprotective effects were associated with a partial restoration of autophagy flux. nih.govbiorxiv.org The reduction in neuroinflammation is a key finding, as it is a common factor in the progression of many neurodegenerative diseases. nnpdf.org Specifically, NALL treatment led to a decrease in the expression of several inflammatory cytokines in the brains of mice with TBI. nih.govbiorxiv.org These findings suggest that NALL has the potential to be a neuroprotective agent by mitigating the secondary injury cascade that follows brain trauma. nih.govmedrxiv.org
Table 2: Neuroprotective Effects of N-acetyl-L-leucine (NALL) in a Mouse Model of Traumatic Brain Injury
| Outcome Measure | Effect of NALL Treatment | Reference |
|---|---|---|
| Cortical Cell Death | Attenuated | nih.govnih.gov |
| Neuroinflammation | Reduced expression of inflammatory markers | nih.govbiorxiv.orgbiorxiv.org |
Recovery of Motor and Cognitive Function
Preclinical research indicates that N-acetyl-L-leucine may aid in the recovery of both motor and cognitive functions following brain injury. In a mouse model of TBI, orally administered NALL significantly improved motor and cognitive outcomes in the injured animals. nih.govnih.gov This functional recovery was accompanied by a reduction in lesion volume. nnpdf.org Case reports in humans have also suggested a beneficial effect of N-acetyl-DL-leucine on cognitive function and emotional well-being in an elderly individual. nih.gov
Delay in Functional Decline and Prolongation of Survival
Normalization of Glucose and Glutamate Metabolism
This compound has been shown to influence cellular metabolism, particularly glucose and glutamate pathways. In a mouse model of Sandhoff disease, treatment with acetyl-DL-leucine normalized altered glucose and glutamate metabolism in the cerebellum. mdpi.com This was accompanied by an increase in the levels of superoxide dismutase, an important antioxidant enzyme. mdpi.comnnpdf.org In a mouse model of Niemann-Pick disease type C, treatment with N-acetyl-dl-leucine also led to improvements in glucose metabolism. nnpdf.org The metabolism of glutamate is crucial for neuronal function, serving as both a neurotransmitter and an energy source. embopress.orgnih.gov Leucine (B10760876), a component of this compound, plays a role in glutamate utilization, particularly when glucose metabolism is impaired. mdpi.com
Table 3: Metabolic Effects of Acetyl-dl-leucine in Disease Models
| Disease Model | Key Metabolic Findings | Reference |
|---|---|---|
| Sandhoff Disease (mouse) | Normalized glucose and glutamate metabolism. | mdpi.com |
Clinical Research and Translational Studies on N Acetyl Dl Norleucine
Clinical Efficacy in Neurological Conditions
Cerebellar Ataxias of Various Etiologies (Hereditary, Non-hereditary, Unknown)
Clinical investigations into the efficacy of N-Acetyl-dl-norleucine for cerebellar ataxia have yielded mixed results. The Acetyl-DL-leucine on Cerebellar Ataxia (ALCAT) trial, a multicenter, double-blind, randomized, placebo-controlled crossover study, evaluated the compound in 105 patients with both hereditary and non-hereditary or unknown types of cerebellar ataxia. nih.govresearchgate.net The primary outcome, the mean absolute change in the Scale for the Assessment and Rating of Ataxia (SARA) total score, did not show a statistically significant difference between the treatment and placebo groups. nih.gov
| ALCAT Trial: Key Findings | |
| Study Design | Multicenter, double-blind, randomized, placebo-controlled crossover trial |
| Patient Population | 105 patients with hereditary, non-hereditary, or unknown cerebellar ataxia |
| Primary Outcome | Absolute change in SARA total score |
| Result | No significant difference between acetyl-DL-leucine and placebo |
| Conclusion | In the investigated dosage and duration, acetyl-DL-leucine was not superior to placebo for the symptomatic treatment of these types of ataxia. nih.gov |
Despite the primary endpoint not being met, the trial provided valuable insights into the design of future studies for cerebellar ataxia, highlighting the role of placebo response and the need for evaluating long-term effects in well-defined patient subgroups. nih.govresearchgate.net
Niemann-Pick Disease Type C (NPC)
In contrast to the broader ataxia trials, research on this compound's L-enantiomer (N-acetyl-L-leucine or NALL) in Niemann-Pick disease type C (NPC), a rare neurodegenerative lysosomal storage disorder, has shown more promising results. medrxiv.orgnih.govnih.govresearchgate.net A multinational, double-blind, placebo-controlled, crossover trial involving 60 patients with genetically confirmed NPC demonstrated a statistically significant improvement in neurological status. nih.govnnpdf.org
The primary endpoint was the total score on the SARA scale. After 12 weeks of treatment, the mean change from baseline in the SARA total score was -1.97 points for the NALL group, compared to -0.60 points for the placebo group, a statistically significant difference. nih.govnnpdf.org Secondary endpoints, including the Clinical Global Impression of Improvement and the Spinocerebellar Ataxia Functional Index, also favored NALL. nnpdf.org
| N-acetyl-L-leucine in Niemann-Pick Disease Type C Trial | |
| Study Design | Double-blind, placebo-controlled, crossover trial |
| Patient Population | 60 patients (ages 5 to 67) with genetically confirmed NPC |
| Primary Endpoint | Change from baseline in SARA total score |
| Mean Change in SARA Score (12 weeks) | -1.97 (NALL) vs. -0.60 (Placebo) |
| Least-Squares Mean Difference | -1.28 points (95% CI, -1.91 to -0.65; P<0.001) |
| Conclusion | Treatment with NALL for 12 weeks resulted in better neurologic status than placebo. nih.govnnpdf.org |
Observational studies and a Phase IIb clinical trial had previously suggested that N-acetyl-L-leucine could improve symptoms, functioning, and quality of life in both pediatric and adult NPC patients. medrxiv.orgnih.govresearchgate.net Animal models of NPC also indicated that the L-enantiomer delayed the onset of functional decline and prolonged survival. medrxiv.orgnnpdf.org
GM2 Gangliosidoses (Tay–Sachs Disease and Sandhoff's Disease)
Clinical research has extended to another group of rare lysosomal storage disorders, the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. pcori.orgmedrxiv.orgnih.govblugenes.org A Phase IIb, multinational, open-label, rater-blinded study (IB1001-202) investigated the efficacy of N-acetyl-L-leucine in 30 patients aged 6 years and older with genetically confirmed GM2 gangliosidoses. nih.gov
The study met its primary endpoint, demonstrating a statistically significant improvement in the Clinical Impression of Change in Severity (CI-CS). nih.gov Secondary measures of ataxia and global impression also showed positive results. nih.gov The findings from this trial suggest that N-acetyl-L-leucine improved cerebellar signs, fine motor function, stance, and gait, leading to enhanced functioning and quality of life for patients. medrxiv.org
| IB1001-202 Trial: N-acetyl-L-leucine in GM2 Gangliosidoses | |
| Study Design | Phase IIb, multinational, open-label, rater-blinded study |
| Patient Population | 30 patients (ages 6 to 55) with genetically confirmed GM2 gangliosidoses |
| Primary Endpoint | Clinical Impression of Change in Severity (CI-CS) |
| Result | Met primary endpoint (mean difference 0.71, 90% CI 0.00, 1.50, p = 0.039) |
| Conclusion | Treatment with NALL was associated with statistically significant and clinically relevant changes in functioning and quality of life. nih.gov |
Ataxia-Telangiectasia
The potential of this compound in Ataxia-Telangiectasia (A-T), a rare, neurodegenerative, autosomal recessive disorder, has been explored in case studies and is the subject of ongoing clinical trials. nih.govatcp.orguwa.edu.aunih.govintrabio.comresearchgate.net One case study reported on a 9-year-old female with A-T who received N-acetyl-DL-leucine for 16 weeks. uwa.edu.aunih.gov The study documented a significant improvement in ataxia symptoms, with the SARA score improving by 11.0 points (a 48.88% improvement) by the end of the treatment period. uwa.edu.aunih.gov Additionally, parent and self-reported quality of life assessments indicated improvements in physical, emotional, social, and school functions. uwa.edu.aunih.gov
A randomized, double-blind, placebo-controlled, crossover clinical trial involving 20 patients with A-T assessed the efficacy of N-acetyl-L-leucine (NALL). nih.gov While the study did not find significant improvements in motor function as measured by the SARA and SCAFI scores, it did note improvements in symptoms such as nausea and constipation. nih.gov
| This compound in Ataxia-Telangiectasia: Study Findings | |
| Case Study (9-year-old female) | |
| Duration | 16 weeks |
| SARA Score Improvement | 11.0 points (48.88%) |
| Quality of Life | Improved physical, emotional, social, and school functions |
| Crossover Clinical Trial (20 patients) | |
| Primary Motor Function (SARA, SCAFI) | No significant improvement |
| Symptomatic Improvement | Nausea and constipation improved |
The U.S. Food and Drug Administration has approved a clinical trial to further evaluate the safety and efficacy of an orally-administered version of N-Acetyl-L-Leucine (IB1001) in improving symptoms, functioning, and quality of life for individuals with A-T. atcp.org
Multiple Sulfatase Deficiency
Multiple Sulfatase Deficiency (MSD) is an ultra-rare autosomal recessive lysosomal storage disorder for which there is currently no approved therapy. nih.govcuremsd.orgnih.govmdpi.comucsf.edu A crossover case study explored the effects of N-acetyl-L-leucine (NALL) in a patient with MSD. nih.gov The study reported that supplementation with NALL was well-tolerated and led to improvements in ataxia symptoms and quality of life measures. nih.gov Specifically, the parent and child reported an improved quality of life index, physical health, and emotional function. nih.gov The study also noted an increase in total energy intake and a reduction in serum IL-6 levels. nih.gov
| N-acetyl-L-leucine in Multiple Sulfatase Deficiency: Case Study | |
| Study Design | Crossover case study |
| Key Findings | |
| Ataxia Symptoms | Improved |
| Quality of Life | Improved quality of life index, physical health, and emotional function |
| Biomarkers | Reduced serum IL-6 levels |
| Conclusion | Further proof-of-concept trials are warranted to confirm these findings. nih.gov |
Parkinson's Disease (Prodromal Stage and REM Sleep Behavior Disorder)
Emerging research suggests a potential role for acetyl-DL-leucine in the prodromal stages of Parkinson's disease, specifically in individuals with isolated REM Sleep Behavior Disorder (iRBD), which is considered a precursor to the disease. northwestern.eduintrabio.comnih.govscienceofparkinsons.comresearchgate.net A case report detailed the effects of acetyl-DL-leucine in two individuals with iRBD. northwestern.eduintrabio.comnih.gov
Treatment with the compound led to a marked decline in the clinical severity of the RBD phenotype, including the disappearance of aggressive dream content and a reduction in dream enactment. intrabio.com More remarkably, the study reported a stabilization or reversal of the progressive decline in striatal dopamine-transporter (DAT) binding as measured by DAT-SPECT imaging. intrabio.comnih.gov Furthermore, the pathological metabolic brain pattern associated with Parkinson's disease, known as the "Parkinson-Disease-related-Pattern (PDRP)," was observed to stabilize or reverse. northwestern.eduintrabio.comnih.gov
| Acetyl-DL-leucine in iRBD (Prodromal Parkinson's Disease): Case Report Findings | |
| Patient Population | 2 individuals with isolated REM Sleep Behavior Disorder |
| Clinical Symptoms | Marked decline in RBD severity (reduced aggressive dreams and dream enactment) |
| Neuroimaging (DAT-SPECT) | Stabilization or reversal of the decline in striatal dopamine-transporter binding |
| Neuroimaging (FDG-PET) | Stabilization or reversal of the Parkinson-Disease-related-Pattern (PDRP) |
| Implication | Suggests potential disease-modifying properties in prodromal Parkinson's disease. nih.gov |
These findings, while from a small number of patients, suggest that acetyl-DL-leucine may have disease-modifying potential in the early stages of Parkinson's disease and warrant further investigation in larger, controlled clinical trials. nih.gov
Migraine Prophylaxis
Preliminary research into the application of this compound for migraine prophylaxis has been explored through observational studies. A case series investigated the prophylactic effects of the compound on individuals experiencing migraine with and without aura. The findings from this observational study suggest a potential role for this compound in reducing the frequency of migraine attacks, though further large-scale, controlled trials are necessary to substantiate these initial observations.
Restless Legs Syndrome
The investigation of this compound for Restless Legs Syndrome (RLS) originated from an accidental finding. While evaluating the effects of the modified amino acid in patients with muscle diseases, researchers noted a significant improvement in RLS symptoms in one patient. This led to a prospective observational case series involving four patients. The severity of RLS was assessed using the International RLS Severity Scale (IRLS). The results indicated a notable decrease in IRLS scores during treatment. One case report detailed that within two weeks of starting treatment, a patient's RLS symptoms had substantially diminished.
Acquired Pendular Nystagmus (associated with Multiple Sclerosis)
The therapeutic potential of this compound has been examined in the context of Acquired Pendular Nystagmus (APN), a debilitating eye movement disorder that can be associated with multiple sclerosis (MS). In a case report, a 37-year-old female patient with secondary progressive MS and debilitating APN was treated with this compound as an add-on therapy to memantine. The patient had been on a stable dosage of memantine for two years but still experienced significant vision deterioration. The addition of this compound was associated with an improvement in the nystagmus, suggesting it may be a therapeutic alternative for APN in MS patients, particularly in combination with existing standard therapies.
Vertigo and Vestibular Compensation
This compound has been utilized in clinical practice for decades for the symptomatic treatment of acute vertigo. Research suggests it aids in central vestibular compensation following acute unilateral vestibular loss. Animal models have demonstrated that the compound accelerates vestibular compensation after unilateral labyrinthectomy.
A clinical study investigated its efficacy in patients during the acute stage following unilateral vestibular neurotomy or labyrinthectomy. The study found that for patients who had residual vestibular function before surgery, this compound eased the static vestibular syndromes that followed the procedure. This supports the hypothesis that the compound acts on abnormally polarized vestibular neurons, helping to restore their membrane potential toward normal values. Animal studies indicate that N-acetyl-L-leucine, a component of the racemic this compound, is the pharmacologically active enantiomer that accelerates postural compensation. This effect is believed to be mediated through activation of the vestibulocerebellum and deactivation of the posterolateral thalamus.
Clinical Trial Methodologies and Outcomes
Case Series and Observational Studies
Much of the initial clinical evidence for this compound across various neurological conditions has emerged from case series and observational studies. These studies, while limited by their design (e.g., small number of participants, lack of a placebo control), have been crucial in identifying potential therapeutic signals.
For instance, an observational case series involving four patients with RLS demonstrated a significant improvement in symptoms, providing the first indication of its potential benefit for this condition. Similarly, a case series on the prophylactic treatment of migraine with and without aura provided preliminary evidence of its utility in headache disorders. In the field of rare neurodegenerative diseases, a case series of 12 patients with Niemann-Pick disease type C (NP-C) showed that treatment with the compound improved ataxic symptoms as measured by the Scale for the Assessment and Rating of Ataxia (SARA) and the Spinocerebellar Ataxia Functional Index (SCAFI). Another case series involving 13 patients with different types of degenerative cerebellar ataxia also reported significant improvements in motor function and quality of life.
These studies are generally characterized by the administration of the compound to a small group of patients and the assessment of changes in clinical rating scales before and after treatment. While they have consistently reported positive outcomes and good tolerability, they serve primarily as hypothesis-generating research that requires confirmation in more rigorous trial settings.
| Study Type | Condition | Key Findings |
| Observational Case Series | Restless Legs Syndrome (RLS) | Demonstrated a significant decrease in International RLS Severity Scale (IRLS) scores. |
| Case Series | Migraine Prophylaxis | Suggested a potential reduction in the frequency of migraine attacks. |
| Case Report | Acquired Pendular Nystagmus (APN) in MS | Showed improvement in nystagmus when used as an add-on therapy. |
| Clinical Study | Vertigo/Vestibular Compensation | Eased static vestibular syndromes in patients with residual vestibular function post-surgery. |
| Case Series | Niemann-Pick disease type C (NP-C) | Improved ataxic symptoms as measured by SARA and SCAFI scores. |
| Case Series | Degenerative Cerebellar Ataxia | Showed significant improvement in ataxic symptoms and quality of life. |
Randomized, Double-Blind, Placebo-Controlled Trials (e.g., ALCAT)
To address the evidence gap from observational studies, more rigorous clinical trial methodologies have been employed. The Acetyl-DL-leucine on Cerebellar Ataxia (ALCAT) trial represents a significant step in this direction. The ALCAT trial was a large, multicenter, double-blind, randomized, placebo-controlled clinical crossover trial designed to investigate the efficacy and safety of this compound for the symptomatic treatment of cerebellar ataxia of various etiologies.
In this trial, 108 patients were included to evaluate the effects of a 6-week treatment period. The primary outcome was the change in ataxia rating scores. The findings of the ALCAT trial indicated that this compound was not superior to placebo for the symptomatic treatment of the specific types of ataxia investigated within the study's timeframe and dosage. Despite the lack of demonstrated efficacy on the primary endpoint, the trial confirmed that the drug was well tolerated. The study also provided valuable insights into the design of future symptom-oriented trials for cerebellar ataxia, particularly concerning treatment duration and the significant placebo response observed. These findings underscore the necessity of conducting further trials, potentially focusing on long-term effects and specific, well-defined subgroups of patients.
A systematic review of randomized controlled trials (RCTs) conducted up until September 2018 found no published RCTs comparing acetylleucine against a placebo for the treatment of vertigo or dizziness, highlighting a lack of high-level evidence for this long-standing clinical application.
| Trial Name | Condition | Methodology | Outcome |
| ALCAT | Cerebellar Ataxia | Multicenter, double-blind, randomized, placebo-controlled crossover trial | This compound was not found to be superior to placebo for the symptomatic treatment of certain types of ataxia in the investigated dosage and duration. The drug was well tolerated. |
Phase II and III Clinical Trials
N-Acetyl-dl-leucine and its more pharmacologically active enantiomer, N-acetyl-L-leucine, have been the subject of several clinical trials for various neurodegenerative disorders. These studies have sought to evaluate the efficacy and tolerability of this modified amino acid in treating symptoms associated with these conditions.
A significant Phase III trial, the Acetyl-DL-leucine on Cerebellar Ataxia (ALCAT) trial, was a multicenter, double-blind, randomized, placebo-controlled, crossover study. researchgate.netnih.gov It was designed to investigate the symptomatic treatment of cerebellar ataxia (CA) of different origins. researchgate.netnih.gov The trial included 108 patients with hereditary or nonhereditary cerebellar ataxia. nih.gov However, this study did not find a significant difference between acetyl-DL-leucine and placebo over a 6-week treatment period. nih.gov
In contrast, other studies have shown more promising results, particularly for specific patient populations. Phase II trials have investigated N-acetyl-L-leucine (coded as IB1001) for several ultra-rare, autosomal-recessive, neurodegenerative disorders, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff disease), and Ataxia-Telangiectasia (A-T). nih.govatcp.org An innovative master protocol was developed for these multinational, open-label, rater-blinded studies to accommodate the challenges of researching rare diseases. nih.gov
For Niemann-Pick disease type C, a multinational Phase IIb trial showed that N-acetyl-L-leucine treatment resulted in a significant reduction in neurologic signs compared to a placebo. 2minutemedicine.com Patients' neurological symptoms often worsened when they were switched from the treatment to the placebo. 2minutemedicine.com Another open-label, rater-blinded Phase II study (IB1001-201) also met its primary endpoint, demonstrating a clinically meaningful improvement in symptoms, functioning, and quality of life after 6 weeks of treatment. researchgate.net
Similarly, a Phase IIb trial (IB1001-202) in pediatric and adult patients with GM2 gangliosidoses found that N-acetyl-L-leucine treatment was associated with statistically significant and clinically relevant improvements in functioning and quality of life. nih.govnih.gov The study, which enrolled 30 patients, met its primary endpoint and also showed improvements in secondary measures of ataxia. nih.govnih.gov
For Ataxia-Telangiectasia, a crossover, double-blind, randomized clinical trial was conducted on patients to assess the efficacy of N-acetyl-L-leucine. nih.gov While the treatment did not show significant benefits on primary ataxia symptoms, it did improve some non-motor symptoms like nausea and constipation. nih.gov The U.S. Food and Drug Administration (FDA) has approved clinical testing of an orally-administered version of N-Acetyl-L-Leucine (IB1001) for A-T to further evaluate its safety and efficacy. atcp.org
Table 1: Summary of Key Clinical Trials on N-Acetyl-leucine
| Trial Name/Identifier | Phase | Condition(s) Studied | Key Findings |
|---|---|---|---|
| ALCAT Trial | III | Cerebellar Ataxia (various etiologies) | A 6-week treatment was not found to be superior to placebo in improving ataxia symptoms. nih.gov |
| IB1001-201 | II | Niemann-Pick Disease Type C (NPC) | Met its primary endpoint, showing rapid improvement in symptoms, functioning, and quality of life over 6 weeks. researchgate.net |
| NEJM Published Trial | IIb | Niemann-Pick Disease Type C (NPC) | Patients receiving N-acetyl-L-leucine had better neurological outcomes and a significant reduction in neurologic signs compared to placebo. 2minutemedicine.com |
| IB1001-202 | IIb | GM2 Gangliosidoses (Tay-Sachs & Sandhoff) | Met its primary endpoint, with significant improvements in functioning, quality of life, and ataxia measures. nih.govnih.gov |
| Mashhad University Trial | II | Ataxia-Telangiectasia (A-T) | Failed to show significant improvement in motor function but did improve nausea and constipation. nih.gov |
Assessment Scales and Outcome Measures
Scale for the Assessment and Rating of Ataxia (SARA): This is a widely used clinical scale to assess the severity of ataxia. It comprises eight items that evaluate gait, stance, sitting, speech, and limb coordination. The SARA score was a primary efficacy outcome in the ALCAT trial and a secondary outcome in trials for NPC and GM2 gangliosidoses. researchgate.netresearchgate.netnih.gov In the GM2 gangliosidoses study, treatment with N-acetyl-L-leucine led to a statistically significant decrease in the average SARA score, indicating an improvement in cerebellar ataxia. nih.gov
Spinocerebellar Ataxia Functional Index (SCAFI): This index consists of three subtests: the 8-meter walking test (8MWT), the 9-Hole Peg Test (9HPT), and the PATA rate (a measure of speech articulation speed). researchgate.netnih.govresearchgate.net The SCAFI was used as a secondary outcome measure in the ALCAT trial and other studies to assess motor function. researchgate.net In a case series of patients with cerebellar ataxia, treatment with acetyl-dl-leucine showed improvements in all SCAFI sub-scores. researchgate.net
9-Hole Peg Test (9HPT): This test measures finger dexterity and fine motor coordination of the upper extremities. It is a component of the SCAFI and was also used as a primary anchor test for the CI-CS in trials for NPC and GM2 gangliosidoses. nih.govnih.govnih.govclinicaltrials.gov
PATA Rate: This test assesses dysarthria, a common symptom in ataxic disorders, by measuring how many times a person can repeat the syllable "PATA" in 10 seconds. nih.govresearchgate.net In the GM2 gangliosidoses trial, a significant improvement in the PATA rate was observed during treatment, demonstrating a clear benefit for speech. nih.gov
Clinical Impression of Change in Severity (CI-CS): This novel primary endpoint was developed for trials in ultra-rare diseases with heterogeneous symptoms like NPC and GM2 gangliosidoses. nih.govnih.gov It involves blinded raters evaluating standardized videos of a patient-specific primary anchor test (either the 8MWT or 9HPT) taken at baseline, after treatment, and after a washout period. nih.govnih.gov This methodology allows for a standardized assessment of functional performance tailored to the individual's most relevant symptoms. nih.gov The high consistency observed between raters supports the robustness of the CI-CS methodology. nih.gov
Information regarding the use of DaT-SPECT or FDG-PET as outcome measures in clinical trials of this compound was not found in the provided search results.
Evaluation of Quality of Life Improvements
Several instruments have been utilized to measure QoL. The EuroQol 5 dimensions and 5 level version (EQ-5D-5L) and its corresponding Visual Analogue Scale (VAS) are frequently used to assess general health status. researchgate.netresearchgate.net These tools were included in the ALCAT trial for cerebellar ataxia and the Phase II trial for Niemann-Pick disease type C. researchgate.netresearchgate.net In the NPC study, treatment with N-acetyl-L-leucine was associated with improvements in quality of life. researchgate.net Similarly, the randomized trial for NPC also reported increased quality of life alongside reduced symptoms. 2minutemedicine.com
For pediatric populations, the PedsQL questionnaire was used in a trial for Ataxia-Telangiectasia to evaluate QoL from both the child's and parent's perspective. nih.gov In that study, however, no significant changes in the Physical Health score were observed in the treatment group compared to the placebo. nih.gov
The overarching goal of these assessments is to determine whether the treatment provides a meaningful benefit to patients in their daily lives. atcp.org The significant and clinically relevant changes in functioning and quality of life observed in patients with GM2 gangliosidosis highlight the potential of N-acetyl-L-leucine as a promising therapeutic option for these debilitating diseases. nih.gov
Table 2: Quality of Life Assessment in N-Acetyl-leucine Trials
| Disease Studied | Assessment Tool(s) | Reported Outcome |
|---|---|---|
| Cerebellar Ataxia | EuroQoL 5 dimensions (EQ-5D-5L) | Secondary objective was to demonstrate QoL improvement. researchgate.net |
| Niemann-Pick Disease Type C | EuroQol-5D/VAS | Treatment was associated with improved quality of life. 2minutemedicine.comresearchgate.net |
| GM2 Gangliosidoses | Not specified, but QoL was a secondary outcome | Treatment associated with statistically significant and clinically relevant changes in quality of life. nih.gov |
| Ataxia-Telangiectasia | PedsQL questionnaire | No significant change in Physical Health score compared to placebo. nih.gov |
Combination Therapies and Synergistic Effects
N-Acetyl-dl-leucine in Combination with Other Therapies for Lysosomal Storage Disorders (e.g., Miglustat)
Research into treatments for lysosomal storage disorders has explored the potential of combination therapies to achieve greater efficacy. One such combination involves N-Acetyl-dl-leucine and miglustat, a substrate reduction therapy agent. nih.govgoogle.com Miglustat works by inhibiting the enzyme responsible for the first step in the synthesis of most glycosphingolipids, thereby reducing the accumulation of these substances in cells. It is an approved treatment for adult and pediatric patients with Niemann-Pick disease type C (NPC) who have progressive neurological manifestations. mdpi.comref.ac.uk
Pre-clinical studies have demonstrated a significant synergistic effect when N-Acetyl-dl-leucine is used in combination with miglustat. nih.gov In a mouse model of NPC, this combination therapy showed enhanced benefits compared to either treatment alone. nih.gov These findings suggest that targeting different pathological pathways simultaneously—reducing substrate synthesis with miglustat and potentially improving cellular metabolism and neuronal function with N-Acetyl-dl-leucine—could be a more effective strategy for managing lysosomal storage diseases. nih.gov This has led to further exploration of this combination as a potential first-line therapy for treatment-naive patients with these disorders. google.com
N-Acetyl-dl-leucine in Combination with Memantine for Acquired Pendular Nystagmus
A case report has highlighted the potential benefit of combining N-Acetyl-dl-leucine with memantine for the treatment of acquired pendular nystagmus (APN), a debilitating eye movement disorder that can cause significant visual impairment and postural imbalance. intrabio.comnih.govnih.gov The report details the case of a 37-year-old female patient with secondary progressive multiple sclerosis who suffered from debilitating APN. nih.govresearchgate.net
The patient had been treated with memantine, an NMDA receptor antagonist, for two years but still experienced a deterioration of her vision. nih.gov When N-Acetyl-dl-leucine was added to her treatment regimen, she reported a notable improvement in oscillopsia (the illusion of environmental movement), as well as in stance and gait, after just three weeks. nih.gov Video-oculography measurements confirmed a reduction in nystagmus velocity and frequency with the combination therapy, an effect not achieved by memantine alone. nih.gov The patient remained on the combination treatment for over five years with sustained benefit and no reported side effects. intrabio.com This case suggests a potential over-additive or synergistic effect, where N-Acetyl-dl-leucine may stabilize neuronal membrane potential and excitability, complementing the action of memantine on cerebellar oscillations. nih.gov
Emerging Research Directions and Future Perspectives
Identification of Novel Biomarkers for Disease Progression and Therapeutic Response
Recent studies have highlighted the potential of N-acetyl-leucine as a biomarker for certain diseases. For instance, research has indicated that N-acetyl-leucine may serve as a potential biomarker for diabetes. nih.govresearchgate.netresearchgate.net A study aimed at measuring the enantiomers of N-Ac-DL-Leu in the saliva of patients with type 2 diabetes found significantly lower levels of N-Ac-DL-Leu in diabetic patients compared to healthy volunteers. nih.govresearchgate.net This suggests a possible association between salivary N-acetyl-leucine levels and diabetes. nih.gov
Further research has explored the use of N-acetyl-DL-leucine enantiomers in human fingernails as a potential biomarker for the early detection of diabetes. nih.govrmit.edu.vn These studies found that the content of both Ac-D-Leu and Ac-L-Leu was significantly lower in the fingernails of diabetic and prediabetic individuals compared to healthy volunteers. nih.gov While the Scale for the Assessment and Rating of Ataxia (SARA) has been used in clinical trials for Niemann-Pick disease type C, it has not been formally validated for this specific disease, and there is currently no validated biomarker for the condition. neurologylive.com2minutemedicine.com
Elucidation of Further Mechanisms of Action
The precise mechanisms through which N-acetyl-dl-norleucine and its enantiomers exert their therapeutic effects are an active area of investigation. One proposed mechanism involves the modulation of glucose and energy metabolism in the brain. curesyngap1.org In animal models of Sandhoff's disease, N-acetyl-dl-leucine was found to normalize glucose and glutamate (B1630785) metabolism. nnpdf.org Additionally, in a mouse model of Niemann-Pick disease type C, altered glucose and antioxidant metabolism were observed. nih.gov
Another key area of research focuses on the interaction of N-acetyl-l-leucine with cellular transport systems. Studies have shown that the acetylation of leucine (B10760876) alters its uptake into cells, switching from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). nih.gov This switch to MCT1, which has a broader tissue expression, may facilitate the distribution of N-acetyl-l-leucine throughout the body. nih.gov This mechanism could be particularly relevant in conditions with metabolic dysfunction, where elevated lactate (B86563) levels might increase the uptake of N-acetyl-leucine. nih.gov
Research also points to the role of N-acetyl-l-leucine in upregulating autophagy, a cellular process for clearing damaged components, which is often impaired in neurodegenerative diseases. curesyngap1.org In preclinical studies, N-acetyl-L-leucine has been shown to restore autophagic flux. medrxiv.org Furthermore, emerging evidence suggests that N-acetyl-dl-leucine may have neuroprotective and neurorestorative effects through mechanisms such as neuronal membrane stabilization, antioxidant and anti-inflammatory effects, and dopaminergic modulation. nih.gov However, in some animal models, no changes in the levels or phosphorylation of mTOR, a key regulator of cell growth and metabolism, were observed after treatment with N-acetyl-dl-leucine or its enantiomers. nnpdf.org
Development of Targeted Therapies Based on N-Acetyl-L-norleucine Enantiomer
Research has increasingly focused on the differential effects of the L- and D-enantiomers of N-acetyl-norleucine, with N-acetyl-L-leucine (NALL) emerging as the more pharmacologically active form. nih.gov In animal models of Niemann-Pick disease type C (NPC), while both N-acetyl-dl-leucine and its individual enantiomers reduced ataxia, only NALL demonstrated a neuroprotective effect by delaying the onset of functional decline and prolonging survival. nih.govd-nb.infonih.gov The D-enantiomer did not show these disease-modifying effects. d-nb.infonih.gov
These preclinical findings have spurred the development of targeted therapies using the purified L-enantiomer. biorxiv.org Clinical trials investigating NALL for NPC have shown statistically significant and clinically meaningful improvements in symptoms, functioning, and quality of life. nih.govd-nb.inforesearchgate.net In a phase II trial, NALL met its primary endpoint, and the clinical benefits were lost after a washout period, further supporting its therapeutic effect. d-nb.infoelsevierpure.com A subsequent phase 3 trial also demonstrated that NALL significantly reduced neurologic signs and symptoms in NPC patients over 12 weeks compared to placebo. neurologylive.comnih.gov
Studies in non-neuronal NPC cells have further corroborated the superior efficacy of the L-enantiomer, showing that N-Acetyl-L-Leucine was most effective at reducing the relative lysosomal volume, a cellular hallmark of the disease. biorxiv.orgbiorxiv.org These findings collectively support the continued development of N-acetyl-L-leucine as a targeted therapy for lysosomal storage disorders and other neurological conditions.
Repurposing of this compound for Other Neurodegenerative and Metabolic Conditions
The therapeutic potential of this compound and its active L-enantiomer is being explored for a range of neurodegenerative and metabolic disorders beyond its initial applications. The ability of N-acetyl-L-leucine (NALL) to cross the blood-brain barrier and its demonstrated neuroprotective effects make it a promising candidate for drug repurposing. nih.gov
Neurodegenerative Diseases:
Parkinson's Disease (PD): Preclinical research suggests that NALL may hold promise for PD. drugdiscoverytrends.com Studies using patient-derived dopaminergic neurons have shown that NALL can reduce levels of pathological pS129-alpha-synuclein and upregulate protective proteins, leading to improved synaptic function. drugdiscoverytrends.comnih.gov Case reports have also described symptomatic improvement in individuals with REM sleep behavior disorder, a prodromal stage of Parkinson's, after treatment with acetyl-DL-leucine. medrxiv.orguni-marburg.de
Ataxia-Telangiectasia (AT): N-acetyl-dl-leucine has shown some efficacy in improving ataxia symptoms in patients with AT. nih.govintrabio.comuwa.edu.au A clinical trial is currently underway to test N-acetyl-L-leucine in children and adults with AT. atcp.org
Other Ataxias: Case series have reported clinical improvements in ataxia symptoms in patients with various hereditary and sporadic forms of cerebellar ataxia after treatment with acetyl-DL-leucine. researchgate.net
Lysosomal Storage Disorders: Beyond Niemann-Pick disease type C, NALL has shown potential for other lysosomal disorders like GM2 gangliosidosis (Tay-Sachs and Sandhoff diseases) and Batten's disease. nih.govresearchgate.netdrugdiscoverytrends.com
Traumatic Brain Injury (TBI): In animal models of TBI, NALL has been shown to attenuate neuronal death, reduce neuroinflammation, and improve functional recovery. nih.gov
Posterior Fossa Syndrome (PFS): Emerging evidence suggests that both acetyl-DL-leucine and NALL could alleviate symptoms of PFS, a complication following posterior fossa tumor resection in children. nih.gov
Metabolic Conditions:
The potential link between N-acetyl-leucine and diabetes, as suggested by biomarker studies, opens up avenues for investigating its role in metabolic regulation. nih.govresearchgate.netresearchgate.netnih.govrmit.edu.vn
The broad applicability of this compound is supported by its proposed multimodal mechanisms of action, including metabolic enhancement and neuroprotection. nih.gov
Long-term Efficacy and Safety Studies in Diverse Patient Populations
While short-term studies and case series have shown promising results, establishing the long-term efficacy and safety of this compound and its enantiomers is crucial for their widespread clinical use.
Ongoing and recently completed clinical trials are beginning to provide this critical data. For instance, a multinational, open-label extension study of N-acetyl-L-leucine (NALL) for GM2 Gangliosidosis is evaluating its long-term safety and efficacy over two one-year treatment periods. clinicaltrials.gov Similarly, an extension phase of a trial for Niemann-Pick disease type C (NPC) is assessing the long-term effects of NALL. medrxiv.org The results from this extension phase after 12 and 18 months indicated a significant reduction in disease progression, suggesting a disease-modifying and neuroprotective effect. medrxiv.org
In a study on CACNA1A-related disorders, the improvement in ataxia with N-acetyl-DL-leucine was sustained for up to 3 years. thieme-connect.com Across multiple studies for various conditions like NPC and CACNA1A-related disorders, N-acetyl-dl-leucine and NALL have been reported to be well-tolerated with no serious adverse events. neurologylive.comnih.govd-nb.infonih.govthieme-connect.com
Future long-term studies will need to include diverse patient populations to fully understand the safety and efficacy profile of these compounds. A clinical trial for Ataxia-Telangiectasia, for example, is recruiting participants aged 4 years and older and will last for 6.5 months. atcp.org The findings from such trials will be essential for regulatory approval and for guiding clinical practice in the long-term management of these complex disorders.
Investigation into the Role of this compound in Modulating the Microbiome in Relation to Neurological Disorders
The gut-brain axis, which describes the bidirectional communication between the gut microbiota and the central nervous system, is increasingly recognized as a key player in the pathogenesis of neurological disorders. frontiersin.org Dysbiosis, or an imbalance in the gut microbiota, has been associated with conditions like Parkinson's disease, Alzheimer's disease, and multiple sclerosis. probiologists.com The gut microbiota can influence brain function through various mechanisms, including the production of neurotransmitters and the modulation of neuroinflammation. probiologists.comnih.gov
While direct research on the interaction between this compound and the gut microbiome is still in its nascent stages, the compound's metabolic effects and its influence on neurotransmitter pathways suggest a potential for interaction. For example, gut bacteria are known to produce neurotransmitters like acetylcholine (B1216132) and to influence the metabolism of amino acids such as L-tryptophan, a precursor to serotonin. probiologists.comnih.gov Given that this compound is a modified amino acid that affects metabolic pathways in the brain, it is plausible that it could also influence or be influenced by the metabolic activity of the gut microbiome. curesyngap1.orgnnpdf.org
Future research in this area could explore several key questions:
Does this compound treatment alter the composition or function of the gut microbiota in patients with neurological disorders?
Could the baseline composition of an individual's gut microbiota predict their therapeutic response to this compound?
Does the gut microbiome metabolize this compound, and if so, do these microbial metabolites contribute to its therapeutic effects?
Investigating these questions could provide novel insights into the mechanism of action of this compound and potentially lead to the development of personalized therapeutic strategies that consider the role of the gut microbiome.
Q & A
Q. What are the standard protocols for synthesizing N-Acetyl-dl-norleucine, and how can researchers validate product purity?
- Methodology :
- Synthesis : Common methods include acetylation of dl-norleucine using acetic anhydride under controlled pH (7–9) and temperature (25–40°C). Reaction progress is monitored via thin-layer chromatography (TLC) .
- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) is recommended. Cross-validate with mass spectrometry (MS) to confirm molecular weight (187.24 g/mol) .
- Data Quality Control : Compare retention times and spectral data against NIST Standard Reference Database 69 .
Q. How should researchers design experiments to characterize the physicochemical properties of this compound?
- Methodology :
- Solubility Profiling : Use a tiered approach: (1) Test in polar (water, methanol) and nonpolar solvents (hexane) at 25°C; (2) Quantify solubility via gravimetric analysis.
- Stability Studies : Conduct accelerated degradation studies under varying pH (2–12), temperature (40–60°C), and light exposure. Monitor degradation products using HPLC-MS .
- Statistical Reporting : Follow NIH guidelines for preclinical data, including sample size justification and replication steps .
Q. What analytical techniques are most reliable for distinguishing this compound from its enantiomers or structural analogs?
- Methodology :
- Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve dl-enantiomers.
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for acetyl group signals (δ ~2.0 ppm for CH) and α-carbon shifts .
- Reference Standards : Cross-check with CAS Common Chemistry data (CC-BY-NC 4.0 license) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across preclinical studies?
- Methodology :
- Meta-Analysis Framework :
- Data Harmonization : Normalize datasets using parameters like IC, EC, or Ki values.
- Bias Assessment : Apply the NIH Preclinical Checklist to evaluate experimental controls, sample sizes, and blinding practices .
- Statistical Reanalysis : Use mixed-effects models to account for inter-study variability .
Q. What strategies optimize the use of this compound as an internal standard in proteomic studies?
Q. How can researchers address challenges in reproducing this compound’s reported metabolic stability in in vivo models?
- Methodology :
- Experimental Replication :
- Animal Models : Use isogenic strains (e.g., C57BL/6 mice) to minimize genetic variability.
- Dosing Regimen : Standardize administration routes (oral vs. intravenous) and fasting periods .
Key Methodological Guidelines
- Data Reporting : Adhere to NIH preclinical standards for transparency .
- Instrument Calibration : Use NIST-certified reference materials for spectroscopic and chromatographic data .
- Ethical Compliance : Obtain institutional review board (IRB) approval for in vivo studies, detailing euthanasia and sampling protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
